[1-(3,4-Dimethoxyphenyl)propyl](3-pyridinylmethyl)amine hydrochloride
Overview
Description
1-(3,4-Dimethoxyphenyl)propylamine hydrochloride is a chemical compound with the molecular formula C17H22N2O2·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride typically involves the reaction of 3,4-dimethoxyphenylpropylamine with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Scientific Research Applications
This compound is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research includes its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
- 1-(3,4-Dimethoxyphenyl)ethylamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride
These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of the 3,4-dimethoxyphenyl and pyridinylmethyl groups in 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride contributes to its distinct reactivity and utility in research.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3;/h5-11,15,19H,4,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWWFMXWMYBFEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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